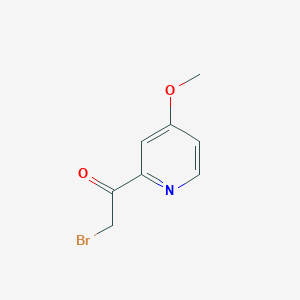

2-Bromo-1-(4-methoxypyridin-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-methoxypyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-6-2-3-10-7(4-6)8(11)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWOHWBGKXDPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Precursor Chemistry for 2 Bromo 1 4 Methoxypyridin 2 Yl Ethanone

Strategic Disconnections Pertaining to the Pyridine (B92270) Core and α-Bromoacetyl Moiety

The structure of 2-bromo-1-(4-methoxypyridin-2-yl)ethanone lends itself to two primary strategic disconnections.

Functional Group Interconversion (FGI): The most logical initial disconnection is the carbon-bromine bond of the α-bromoacetyl group. This is a classic example of a Functional Group Interconversion (FGI). The retrosynthetic step transforms the α-bromoketone back to its corresponding methyl ketone. This disconnection is strategically sound because the α-bromination of a ketone is a well-established and reliable transformation.

Target Molecule: this compound

Disconnection: C-Br bond

Precursor: 1-(4-methoxypyridin-2-yl)ethanone (B1323375)

C-C Bond Disconnection: The next disconnection breaks the carbon-carbon bond between the pyridine ring and the acetyl group's carbonyl carbon. This step simplifies the structure into a functionalized pyridine core and an acetyl synthon. This approach is based on reactions that form C-C bonds, such as Grignard reactions or the addition of organolithium reagents to nitriles.

Precursor: 1-(4-methoxypyridin-2-yl)ethanone

Disconnection: Pyridine(C2)-C(O) bond

Synthons: 4-methoxypyridin-2-yl anion and an acetyl cation (or their chemical equivalents).

Possible Starting Materials: 4-Methoxypyridine-2-carbonitrile and a methyl organometallic reagent (e.g., CH₃MgBr) or a 2-halo-4-methoxypyridine and an acetylating agent.

This two-step retrosynthetic pathway provides a clear and logical roadmap for the synthesis, starting from simpler pyridine derivatives.

Synthetic Accessibility of 1-(4-methoxypyridin-2-yl)ethanone as a Key Precursor

The viability of the proposed retrosynthesis hinges on the successful and efficient synthesis of the key precursor, 1-(4-methoxypyridin-2-yl)ethanone. nih.govsigmaaldrich.com A primary and effective method for its preparation involves the reaction of a nitrile with a Grignard reagent.

This synthesis begins with 4-methoxypyridine-2-carbonitrile. apolloscientific.co.uk This starting material is treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt after the initial addition. Subsequent acidic hydrolysis of this intermediate yields the desired ketone, 1-(4-methoxypyridin-2-yl)ethanone. This method is widely used for the preparation of ketones from nitriles due to its efficiency and the commercial availability of the necessary reagents.

An alternative, though potentially less direct, route could involve the acylation of a 2-metallo-4-methoxypyridine species. This would require the initial formation of an organolithium or Grignard reagent at the 2-position of the pyridine ring, followed by a reaction with an acetylating agent like acetyl chloride or acetic anhydride. However, the nitrile-based route is often more straightforward for this specific substitution pattern.

Synthetic Methodologies for 2 Bromo 1 4 Methoxypyridin 2 Yl Ethanone

Direct Halogenation Approaches

Direct α-bromination of the parent ketone, 1-(4-methoxypyridin-2-yl)ethanone (B1323375), is the most straightforward approach to synthesizing the target compound. This method involves the reaction of the ketone with a brominating agent, where a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) is replaced by a bromine atom. The choice of brominating agent and reaction conditions is critical to ensure high yield and selectivity.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of the α-position of ketones. organic-chemistry.org This method is often preferred over using molecular bromine due to its easier handling and the typically milder reaction conditions required. The reaction is generally acid-catalyzed, proceeding through an enol or enolate intermediate. For aralkyl ketones, which are structurally similar to the precursor of the title compound, NBS in the presence of a catalyst like silica-supported sodium hydrogen sulfate (B86663) or p-toluenesulfonic acid (PTSA) has proven effective. researchgate.netnih.gov

The reaction mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which facilitates the formation of the enol. The enol then acts as a nucleophile, attacking the electrophilic bromine atom of NBS to form the α-brominated ketone and succinimide (B58015) as a byproduct. The use of a catalyst is crucial for achieving high yields in short reaction times. researchgate.net

| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Acidic Al₂O₃ | Methanol (B129727) | Reflux | High | nih.gov |

| p-Toluenesulfonic Acid (PTSA) | Toluene | 50 | Good | nih.gov |

| Silica Gel | Methanol | Reflux | Excellent | researchgate.net |

| Ammonium Acetate (NH₄OAc) | Carbon Tetrachloride | 80 | Good | researchgate.net |

This interactive table summarizes typical conditions for the α-bromination of ketones using NBS, which are applicable to the synthesis of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone.

Molecular bromine (Br₂) is a powerful and traditional brominating agent for the α-halogenation of ketones. masterorganicchemistry.com The reaction is typically performed under acidic conditions, often using acetic acid as both a solvent and a catalyst. sci-int.com The acid catalyzes the enolization of the ketone, which then reacts with bromine.

However, the use of Br₂ presents several challenges. It is highly corrosive and toxic, requiring careful handling. Furthermore, the reaction can be difficult to control, potentially leading to the formation of di-brominated byproducts (α,α-dibromoketones). sci-int.comchemrxiv.org Reaction control can be improved by the slow addition of bromine to the ketone solution. The selectivity for mono-bromination versus di-bromination can be influenced by the stoichiometry of the reagents and the specific reaction conditions employed. sci-int.com Despite these drawbacks, the low cost and high reactivity of Br₂ make it a relevant choice in certain synthetic contexts.

The choice of solvent and the reaction temperature are critical parameters that significantly impact the efficiency, selectivity, and purity of the final product in α-bromination reactions.

Solvent Systems: The polarity of the solvent can influence the rate of enolization and the reactivity of the brominating agent. For NBS brominations, polar protic solvents like methanol have been found to be effective, often leading to high yields. researchgate.netnih.gov Dichloromethane (B109758) has also been identified as an excellent choice, providing high selectivity for the mono-brominated product. researchgate.net In contrast, reactions in less polar solvents such as diethyl ether or hexane (B92381) may result in lower yields. researchgate.net For reactions using molecular bromine, acetic acid is a common solvent as it also serves as a catalyst. sci-int.com

Temperature: The reaction temperature must be carefully controlled to balance the reaction rate with the prevention of side reactions. For many acetophenone (B1666503) derivatives, temperatures around 90 °C have been found to be optimal, ensuring the starting material is fully consumed without significant formation of byproducts. nih.gov Lower temperatures may lead to incomplete reactions and low yields, while excessively high temperatures can promote the formation of di-brominated and other undesired products, thus decreasing the purity of the target compound. nih.gov An investigation into the bromination of acetophenone derivatives showed that while the reaction proceeds below 80 °C, the yields are often low, and temperatures above 90 °C did not significantly improve the yield of the desired mono-bromo product. nih.gov

| Parameter | Effect on Reaction | Rationale | Reference |

| Solvent | Can determine selectivity and yield. Polar solvents often favor the reaction. | Solvents like methanol and dichloromethane can stabilize intermediates and facilitate the desired reaction pathway. | researchgate.netnih.govresearchgate.net |

| Temperature | Affects reaction rate and byproduct formation. | Optimal temperature (e.g., 90 °C for some systems) ensures complete conversion without promoting side reactions like di-bromination. | nih.gov |

This interactive table outlines the general effects of solvent and temperature on the α-bromination of ketones.

Development of Continuous Flow Processes for Enhanced Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of α-haloketones, offering significant advantages over traditional batch processes, particularly in terms of safety, efficiency, and scalability. The application of flow techniques allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial when handling hazardous reagents like bromine and unstable intermediates.

The synthesis of α-bromoketones in a continuous flow setup typically involves the reaction of a ketone with a brominating agent in a microreactor or a packed-bed reactor. For a compound like this compound, a potential continuous flow process would involve pumping a solution of 1-(4-methoxypyridin-2-yl)ethanone and a suitable brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), through a heated or cooled reaction coil.

One of the primary advantages of continuous flow is the enhanced safety profile. The small reaction volumes within the reactor at any given time minimize the risks associated with handling highly reactive and toxic substances like elemental bromine. Furthermore, the in-situ generation of hazardous reagents is a common strategy in flow chemistry, further mitigating storage and handling risks. For instance, bromine can be generated in situ and immediately consumed in the subsequent reaction step.

A study on the continuous flow α-bromination of acetophenone, a structural analog, demonstrated excellent yield and selectivity. By treating the substrate with HBr and bromine in 1,4-dioxane (B91453) within a flow reactor, 2-bromo-1-phenylethanone was obtained in 99% yield, with no observation of ring bromination or dibrominated byproducts, highlighting the superior control offered by this methodology. This high degree of selectivity is a significant advantage when dealing with functionalized aromatic systems like the 4-methoxypyridine (B45360) ring, where competing side reactions are possible.

The development of a continuous flow process for this compound would likely follow similar principles. The setup would consist of syringe pumps to introduce the reactants, a T-mixer to ensure efficient mixing, a reaction coil of a specific length and diameter to control the residence time, and a back-pressure regulator to maintain the desired pressure. The reaction temperature would be precisely controlled using a circulator.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value | Rationale |

| Reactant A | 1-(4-methoxypyridin-2-yl)ethanone in Dioxane | Substrate solution |

| Reactant B | Bromine (Br₂) in Dioxane | Brominating agent |

| Flow Rate | 0.1 - 1.0 mL/min | To control residence time |

| Residence Time | 5 - 30 minutes | To ensure complete reaction |

| Temperature | 25 - 80 °C | To control reaction rate and selectivity |

| Reactor Volume | 1 - 10 mL | Dependant on desired throughput |

This table illustrates the key parameters that would need to be optimized for the successful continuous flow synthesis of the target compound.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical step in any synthetic procedure to maximize the yield of the desired product while minimizing the formation of impurities. For the synthesis of this compound, several factors need to be considered, including the choice of brominating agent, solvent, catalyst, temperature, and reaction time.

Brominating Agent: The choice of brominating agent is paramount. While elemental bromine is effective, it can lead to over-bromination and the formation of hazardous byproducts like hydrogen bromide. Alternative brominating agents such as N-bromosuccinimide (NBS) are often preferred due to their solid nature, ease of handling, and often higher selectivity. Other reagents like pyridinium (B92312) tribromide can also be employed.

Solvent: The solvent plays a crucial role in the reaction by influencing the solubility of reactants and stabilizing intermediates. For the α-bromination of ketones, common solvents include chlorinated hydrocarbons (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, dioxane), and acetic acid. The polarity and protic/aprotic nature of the solvent can affect the reaction rate and selectivity.

Catalyst: The α-bromination of ketones can be catalyzed by acids or bases. Acid catalysts, such as HBr or acetic acid, promote the formation of the enol tautomer, which is the nucleophilic species that reacts with the electrophilic bromine. The mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol.

Temperature and Reaction Time: These two parameters are interdependent and need to be carefully controlled. Higher temperatures generally lead to faster reaction rates but can also result in decreased selectivity and the formation of degradation products. The optimal temperature and reaction time would need to be determined experimentally to achieve a high conversion of the starting material with minimal byproduct formation.

Table 2: Investigated Conditions for the α-Bromination of an Analogous Aryl Ketone

| Entry | Brominating Agent (equiv.) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Br₂ (1.1) | CCl₄ | - | rt | 4 | 75 |

| 2 | Br₂ (1.1) | CH₂Cl₂ | - | rt | 4 | 82 |

| 3 | NBS (1.1) | CCl₄ | AIBN | reflux | 2 | 90 |

| 4 | NBS (1.1) | CH₂Cl₂ | p-TsOH | rt | 6 | 88 |

| 5 | Pyridinium Tribromide (1.1) | THF | - | rt | 3 | 92 |

This data is illustrative and based on general findings for the bromination of aryl ketones, not specifically for this compound.

The data in the table suggests that both NBS and pyridinium tribromide can be highly effective brominating agents, often providing better yields than elemental bromine under milder conditions. The use of a catalyst, such as AIBN for radical initiation with NBS or an acid catalyst like p-TsOH, can also significantly influence the reaction outcome.

For the specific synthesis of this compound, a systematic optimization study would be necessary. This would involve varying one parameter at a time (e.g., temperature, stoichiometry of the brominating agent) while keeping others constant and analyzing the product mixture by techniques such as HPLC or GC-MS to determine the yield and purity. This systematic approach would lead to a robust and efficient protocol for the synthesis of this important chemical intermediate.

Reaction Mechanisms and Chemical Transformations of 2 Bromo 1 4 Methoxypyridin 2 Yl Ethanone

Nucleophilic Substitution at the α-Carbon: General Principles and Specific Reactivity

The presence of a bromine atom adjacent to the carbonyl group makes the α-carbon of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules.

Role of the Bromine Atom as a Leaving Group

The bromine atom in this compound functions as an excellent leaving group in nucleophilic substitution reactions. The carbon-bromine bond is polarized towards the more electronegative bromine atom, rendering the α-carbon electron-deficient. Furthermore, the bromide ion (Br⁻) that is displaced is a stable, weak base, which thermodynamically favors the substitution process. This characteristic allows for the facile displacement of bromide by a variety of nucleophiles, including amines, thiolates, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds at the α-position. The general mechanism for this Sₙ2 reaction is depicted below:

General Nucleophilic Substitution at the α-Carbon

| Reactant | Nucleophile (Nu⁻) | Product |

|---|

Electronic Effects of the 4-Methoxypyridin-2-yl Substituent on Reactivity

The 4-methoxypyridin-2-yl group exerts significant electronic influence on the reactivity of the α-carbon. The pyridine (B92270) ring is an electron-withdrawing system due to the electronegativity of the nitrogen atom, which enhances the electrophilicity of the attached carbonyl carbon. This inductive effect is relayed to the α-carbon, making it more susceptible to nucleophilic attack.

Reactions Involving the Carbonyl Functionality

The carbonyl group of this compound is another key site of reactivity, participating in a variety of chemical transformations including reduction, oxidation, and condensation reactions.

Mechanisms of Reduction to Alcohols and Subsequent Derivatives

The carbonyl group can be readily reduced to a secondary alcohol, 2-bromo-1-(4-methoxypyridin-2-yl)ethanol, using common reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent often employed for this transformation, typically in an alcoholic solvent like methanol (B129727) or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the alcohol.

Reduction of the Carbonyl Group

| Reagent | Product |

|---|---|

| Sodium Borohydride (NaBH₄) | 2-Bromo-1-(4-methoxypyridin-2-yl)ethanol |

More powerful reducing agents like lithium aluminium hydride (LiAlH₄) can also reduce the carbonyl group but may also lead to the reduction of the carbon-bromine bond, resulting in over-reduction products.

Oxidation Pathways and Their Implications

While the ketone functionality in this compound is already in a relatively high oxidation state, the molecule can undergo oxidative cleavage under harsh conditions. However, more synthetically relevant are the oxidation reactions of the corresponding alcohol derivative. Oxidation of 2-bromo-1-(4-methoxypyridin-2-yl)ethanol would regenerate the parent ketone. Selective oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol are typically used for this purpose. These controlled oxidation methods are crucial in multi-step syntheses where the preservation of the α-bromo functionality is desired.

Condensation and Cyclization Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic systems through condensation and cyclization reactions. The dual reactivity of the α-carbon and the carbonyl group allows for the construction of fused ring systems.

A prominent example is the Hantzsch thiazole (B1198619) synthesis, where the α-bromo ketone reacts with a thioamide to form a thiazole ring. In the context of the target molecule, reaction with a thioamide would lead to the formation of a 2-substituted-thiazolyl-(4-methoxypyridin-2-yl)methanone.

Furthermore, this compound is a key intermediate in the synthesis of imidazopyridines. The reaction of this compound with 2-aminopyridines, in a variation of the Chichibabin reaction, leads to the formation of imidazo[1,2-a]pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction proceeds via initial N-alkylation of the 2-aminopyridine by the α-bromo ketone, followed by intramolecular cyclization and dehydration to form the aromatic imidazopyridine core.

Examples of Cyclization Reactions

| Reactant | Product Type |

|---|---|

| Thioamide | Thiazole derivative |

Reactivity of the Pyridine Heterocycle

The reactivity of the pyridine ring in this compound is influenced by the interplay of the nitrogen heteroatom, the electron-donating methoxy (B1213986) group at the 4-position, and the electron-withdrawing bromoacetyl group at the 2-position.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (SEAr):

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. However, the reactivity can be modulated by substituents. In the case of this compound, the 4-methoxy group is an activating, ortho, para-directing group, while the 2-bromoacetyl group is a deactivating, meta-directing group.

The directing effects of these substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| 4-Methoxy | 4 | Electron-donating (resonance) | Activating | ortho, para (to position 4) |

| 2-Bromoacetyl | 2 | Electron-withdrawing (inductive) | Deactivating | meta (to position 2) |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is more common for pyridines, especially when electron-withdrawing groups are present at the ortho or para positions to the leaving group. stackexchange.comlibretexts.orgpressbooks.pub These reactions proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.orgpressbooks.pub The stability of this intermediate is crucial for the reaction to occur. stackexchange.com

In this compound, the bromoacetyl group at the 2-position significantly activates the ring for nucleophilic attack. Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com While there is no readily displaceable leaving group on the pyridine ring itself in the parent molecule, the presence of the strong electron-withdrawing group could facilitate substitution if a suitable leaving group were present at the 6-position.

Coordination Chemistry via the Pyridine Nitrogen

The carbonyl oxygen of the bromoacetyl group could also participate in coordination, potentially leading to the formation of chelate complexes with metal ions.

Kinetic and Thermodynamic Aspects of Key Transformations

Specific kinetic and thermodynamic data for the reactions of this compound are not available in the current literature. However, general principles can be applied to hypothesize about the energetic profiles of its potential reactions.

For electrophilic aromatic substitution, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the sigma complex. masterorganicchemistry.com The activation energy for this step would likely be high due to the deactivating nature of the pyridine ring and the bromoacetyl substituent.

In nucleophilic aromatic substitution, the rate-determining step is generally the formation of the Meisenheimer complex. stackexchange.com The presence of strong electron-withdrawing groups stabilizes this intermediate, thereby lowering the activation energy and increasing the reaction rate.

The table below provides a qualitative overview of the expected kinetic and thermodynamic parameters for potential transformations of the pyridine ring.

| Reaction Type | Key Transformation | Expected Activation Energy (Ea) | Expected Reaction Rate | Thermodynamic Favorability |

| Electrophilic Aromatic Substitution | Nitration at C-5 | High | Slow | Potentially favorable with strong electrophiles |

| Nucleophilic Aromatic Substitution | Displacement of a hypothetical leaving group at C-6 | Moderate to High | Moderate | Dependent on the nucleophile and leaving group |

| Coordination | Complexation with a metal ion | Low | Fast | Generally favorable |

Further experimental investigation is necessary to fully elucidate the reaction mechanisms, kinetics, and thermodynamics of this compound.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 1 4 Methoxypyridin 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a definitive picture of the atomic connectivity and spatial relationships can be established.

The ¹H NMR spectrum of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone is expected to display signals corresponding to five distinct proton environments: three aromatic protons on the pyridine (B92270) ring, the two protons of the bromomethyl group, and the three protons of the methoxy (B1213986) group.

The protons of the bromomethyl group (-CH₂Br) are anticipated to appear as a sharp singlet, typically in the range of δ 4.4–4.6 ppm. This downfield shift is attributable to the deshielding effects of both the adjacent carbonyl group and the electronegative bromine atom.

The methoxy group (-OCH₃) protons are also expected to produce a singlet, resonating further upfield, generally around δ 3.9–4.0 ppm, consistent with typical methoxy groups attached to an aromatic ring.

The pyridine ring protons present a more complex pattern due to spin-spin coupling.

H-6: This proton, being ortho to the nitrogen and ortho to the acyl substituent, is expected to be the most deshielded aromatic proton, likely appearing as a doublet.

H-5: This proton would be adjacent to H-6 and meta to the methoxy group, likely appearing as a doublet of doublets.

H-3: This proton, positioned between the acyl group and the methoxy group, would appear as a doublet or a narrow singlet, depending on the magnitude of the meta-coupling to H-5.

The predicted chemical shifts and coupling constants are summarized in the table below, based on data from 4-methoxypyridine (B45360) and related 2-acylpyridines.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂Br | ~4.50 | Singlet (s) | N/A |

| -OCH₃ | ~3.95 | Singlet (s) | N/A |

| Pyridine H-3 | ~7.25 | Doublet (d) | ~2.5 Hz (meta coupling) |

| Pyridine H-5 | ~7.10 | Doublet of Doublets (dd) | J ≈ 5.5 Hz (ortho), 2.5 Hz (meta) |

| Pyridine H-6 | ~8.60 | Doublet (d) | ~5.5 Hz (ortho coupling) |

The ¹³C NMR spectrum provides critical information about the carbon backbone of the molecule. For this compound, eight distinct carbon signals are expected.

The carbonyl carbon (C=O) of the ketone is characteristically found far downfield, anticipated around δ 190–192 ppm. The carbon of the bromomethyl group (-CH₂Br) is expected to resonate at approximately δ 30–35 ppm. The methoxy carbon (-OCH₃) signal should appear around δ 55–56 ppm. chemicalbook.com

The five carbons of the pyridine ring will have distinct chemical shifts influenced by the nitrogen atom and the two substituents. The C-2 and C-4 carbons, being directly attached to the electron-withdrawing acyl group and electron-donating methoxy group respectively, will show significant shifts. The C-6 carbon, adjacent to the ring nitrogen, will also be significantly deshielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~191.0 |

| -CH₂Br | ~32.0 |

| -OCH₃ | ~55.8 |

| Pyridine C-2 | ~152.0 |

| Pyridine C-3 | ~110.0 |

| Pyridine C-4 | ~168.0 |

| Pyridine C-5 | ~108.0 |

| Pyridine C-6 | ~150.0 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. A distinct cross-peak between the signals for H-5 and H-6 would confirm their ortho relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the predicted proton signals for H-3, H-5, H-6, the -CH₂Br, and -OCH₃ groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations and establishing the connectivity across quaternary carbons and heteroatoms. Key expected correlations would include:

The -CH₂Br protons to the carbonyl carbon (C=O) and the C-2 of the pyridine ring.

The H-3 proton to C-2, C-4, and C-5.

The H-6 proton to C-2 and C-5.

The methoxy protons (-OCH₃) to the C-4 of the pyridine ring.

These 2D NMR experiments, used in concert, would provide definitive proof of the structure of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), the latter being unique to the specific molecule.

The IR spectrum of this compound would be dominated by absorption bands characteristic of its constituent parts.

α-Bromoketone Moiety: The most prominent feature of this group is the strong carbonyl (C=O) stretching vibration. For an aryl ketone, this band typically appears around 1700 cm⁻¹. The presence of an α-halogen can slightly increase this frequency. A strong, sharp absorption band is therefore predicted in the region of 1705–1720 cm⁻¹. The C-Br stretch is a weaker absorption found in the fingerprint region, typically between 600 and 500 cm⁻¹.

Methoxy-Substituted Pyridine Moiety: This part of the molecule contributes several characteristic bands.

Aromatic C-H Stretch: A weak to medium absorption band is expected above 3000 cm⁻¹, corresponding to the stretching of the C-H bonds on the pyridine ring.

C=C and C=N Ring Stretching: Substituted pyridines exhibit a series of complex, sharp absorption bands between 1610 cm⁻¹ and 1400 cm⁻¹. These are due to the stretching vibrations within the aromatic ring and are diagnostic of the pyridine core. pw.edu.plresearchgate.net

C-O-C Stretching: The methoxy group will give rise to two characteristic C-O stretching bands: a strong, asymmetric stretch typically around 1250–1270 cm⁻¹ and a medium symmetric stretch around 1020–1040 cm⁻¹. nih.gov

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring appear in the 900–700 cm⁻¹ region and are sensitive to the substitution pattern.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Pyridine Ring | 3050–3150 | Medium |

| Aliphatic C-H Stretch | -OCH₃, -CH₂Br | 2850–2980 | Medium |

| C=O Stretch | Ketone | 1705–1720 | Strong, Sharp |

| C=C, C=N Ring Stretch | Pyridine Ring | 1580–1610, 1400-1500 | Medium-Strong, Sharp |

| Asymmetric C-O-C Stretch | Methoxy Group | 1250–1270 | Strong |

| Symmetric C-O-C Stretch | Methoxy Group | 1020–1040 | Medium |

| C-Br Stretch | Bromomethyl Group | 500–600 | Medium-Weak |

Each characteristic absorption in the IR spectrum correlates directly with a specific aspect of the molecule's structure and bonding. The intense peak around 1710 cm⁻¹ is definitive evidence for the presence of a conjugated ketone. Its exact position can give clues about the electronic interaction between the carbonyl group and the pyridine ring. The series of sharp bands between 1400 and 1610 cm⁻¹ confirms the integrity of the aromatic pyridine ring system. pw.edu.pl The strong absorption associated with the asymmetric C-O-C stretch is a reliable indicator of the methoxy substituent. nih.gov Collectively, these vibrational modes provide a spectroscopic fingerprint that, when analyzed together, is uniquely characteristic of the this compound structure.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound, both high-resolution and fragmentation analyses are crucial for unambiguous identification.

High-resolution mass spectrometry provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. The molecular formula for this compound is C₈H₈BrNO₂. The presence of bromine is a key isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, occurring in an approximate 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum.

The theoretical monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This precise mass measurement is instrumental in distinguishing the compound from other isomers, such as 2-Bromo-1-(2-methoxypyridin-4-yl)ethanone, which has the identical molecular formula and weight.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrNO₂ |

| Calculated Monoisotopic Mass (for ⁷⁹Br) | 228.97384 Da |

| Calculated Monoisotopic Mass (for ⁸¹Br) | 230.97180 Da |

| Average Molecular Weight | 230.06 g/mol |

The analysis of fragmentation patterns in mass spectrometry provides evidence for the compound's specific molecular structure. While detailed, published fragmentation studies specifically for this compound are not widely available, the expected fragmentation can be predicted based on the functional groups present.

In electron ionization mass spectrometry (EI-MS), the primary fragmentation mode for aromatic ketones is typically α-cleavage on either side of the carbonyl group. For this compound, this would involve two main pathways:

Loss of the bromomethyl radical (•CH₂Br): Cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group would result in the formation of a stable 4-methoxypyridine-2-carbonyl cation.

Loss of the 4-methoxypyridin-2-yl radical: Cleavage of the bond between the carbonyl carbon and the pyridine ring would yield a bromomethylcarbonyl cation.

Further fragmentation of the 4-methoxypyridinyl fragment would also be expected, consistent with the fragmentation patterns of substituted pyridines. The characteristic isotopic signature of bromine would be present in any fragments retaining the bromine atom, aiding in their identification.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

As of this writing, a complete single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. Such a study would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. This analysis would confirm the planarity of the pyridine ring and determine the orientation of the bromoethanone and methoxy substituents relative to the ring.

Without a published crystal structure, a definitive analysis of the intermolecular interactions and crystal packing for this compound cannot be conducted. However, based on its molecular structure, potential interactions can be hypothesized. These could include weak C-H···O hydrogen bonds involving the carbonyl and methoxy oxygen atoms, as well as potential π-π stacking interactions between the aromatic pyridine rings. A full crystallographic analysis would be required to confirm and detail these packing motifs.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized chemical compounds. For this compound, methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to determine purity. Chemical suppliers typically report purities of 95% or greater for this compound, which is verified using these methods.

A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid. The retention time and peak purity, assessed using a detector like a UV-Vis spectrophotometer or a mass spectrometer, provide a quantitative measure of the compound's purity.

Application of 2 Bromo 1 4 Methoxypyridin 2 Yl Ethanone As a Building Block in Organic Synthesis

Synthesis of Diverse Heterocyclic Scaffolds

The reactivity of the α-bromoketone functional group in 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The electrophilic carbonyl carbon and the adjacent carbon atom bearing the bromine atom are susceptible to attack by various dinucleophiles, leading to the formation of five- and six-membered rings.

The Hantzsch thiazole (B1198619) synthesis is a well-established method for the preparation of thiazole rings, which involves the reaction of an α-haloketone with a thioamide. In this context, this compound can react with various thioamides to yield 2,4-disubstituted thiazoles. The 4-methoxypyridin-2-yl group would be located at the 2-position of the resulting thiazole ring. Thiazole derivatives are of significant interest due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties.

Similarly, oxazole derivatives can be synthesized from α-haloketones through several methods, such as the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. By first reacting this compound with an amide to form the corresponding α-acylamino ketone, subsequent cyclodehydration can yield 2,5-disubstituted oxazoles. Another approach is the Bredereck reaction, where an α-haloketone reacts with a formamide. Oxazole moieties are present in numerous natural products and pharmacologically active compounds.

A general scheme for the synthesis of thiazole and oxazole derivatives from an α-bromoketone is presented in the table below.

| Heterocycle | Reaction Name | Reactants | General Product Structure |

| Thiazole | Hantzsch Synthesis | α-Bromoketone, Thioamide | 2,4-Disubstituted Thiazole |

| Oxazole | Robinson-Gabriel Synthesis | α-Acylamino ketone (from α-bromoketone) | 2,5-Disubstituted Oxazole |

| Oxazole | Bredereck Reaction | α-Bromoketone, Formamide | Disubstituted Oxazole |

Fused pyridine (B92270) ring systems, such as imidazo[1,2-a]pyridines, are important structural motifs in medicinal chemistry. The synthesis of these bicyclic heterocycles can be achieved through the condensation of a 2-aminopyridine with an α-haloketone. While not a direct cyclization of the starting material's pyridine ring, this compound can serve as the α-haloketone component in a reaction with a substituted 2-aminopyridine. This reaction typically proceeds via an initial N-alkylation of the 2-aminopyridine followed by an intramolecular cyclization and dehydration to form the imidazo[1,2-a]pyridine scaffold. The resulting molecule would incorporate the 4-methoxypyridin-2-yl moiety at the 2-position of the imidazo[1,2-a]pyridine ring. Imidazo[1,2-a]pyridine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties chemicalbook.com.

This compound is itself a substituted pyridin-2-yl ketone. Its structure allows for further modifications to generate a library of related compounds. The bromine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functional groups at the α-position to the carbonyl group. Furthermore, the pyridine ring can undergo electrophilic substitution reactions, although the existing methoxy (B1213986) group will direct incoming electrophiles to specific positions. The carbonyl group can also be a site for various transformations, including reduction to an alcohol or conversion to an imine or hydrazone. These modifications can be used to explore the structure-activity relationships of this class of compounds.

Role in the Construction of Complex Organic Molecules

The utility of this compound extends beyond the synthesis of simple heterocyclic systems. It serves as a valuable intermediate in the assembly of more complex molecular architectures with potential applications in drug discovery and agrochemical development.

The pyridine ring and its derivatives are common features in many approved drugs and clinical candidates. The ability of this compound to participate in the formation of various heterocyclic systems, as discussed previously, makes it a key intermediate in the synthesis of potential pharmaceutical agents. The heterocycles derived from this building block, such as thiazoles and imidazo[1,2-a]pyridines, are known pharmacophores. For instance, the imidazo[1,2-a]pyridine core is found in drugs like zolpidem and alpidem chemicalbook.com. The methoxy substituent on the pyridine ring can also influence the pharmacokinetic and pharmacodynamic properties of the final molecule, potentially enhancing its metabolic stability or receptor binding affinity.

| Derived Heterocycle | Potential Therapeutic Area | Example of a Drug with a Similar Core |

| Thiazole | Anti-inflammatory, Antimicrobial, Anticancer | Ritonavir |

| Imidazo[1,2-a]pyridine | Sedative-hypnotic, Anxiolytic, Anticancer | Zolpidem, Alpidem chemicalbook.com |

Cascade Reactions and Multi-Component Strategies Involving this compound

Cascade reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, thereby minimizing waste and saving time and resources. The electrophilic nature of the carbon bearing the bromine atom and the nucleophilic character of the pyridine nitrogen in this compound, along with the reactivity of the ketone group, make it an ideal candidate for such transformations.

One of the most prominent applications of α-bromo ketones in cascade reactions is in the synthesis of fused heterocyclic systems. For instance, the reaction of 2-aminopyridines with α-bromo ketones is a well-established method for the synthesis of imidazo[1,2-a]pyridines. In a potential cascade reaction, this compound could react with a 2-aminopyridine derivative. The initial step would involve the N-alkylation of the 2-aminopyridine by the α-bromo ketone, followed by an intramolecular cyclization and dehydration to afford the fused imidazopyridine core. This transformation is often facilitated by heat or a mild base. The resulting product would incorporate the 4-methoxypyridin-2-yl moiety, which could be further functionalized.

Multi-component reactions involving α-bromo ketones are also widely reported. A plausible MCR could involve the reaction of this compound, an aldehyde, and an ammonium salt, which is a variation of the Hantzsch pyridine synthesis. wikipedia.orgchemtube3d.comorganic-chemistry.orgnih.gov In this scenario, the α-bromo ketone can serve as a reactive C2-synthon. The reaction would likely proceed through the formation of an enamine from the aldehyde and ammonia, which would then react with the α-bromo ketone. A subsequent cyclization and aromatization would lead to a highly substituted pyridine derivative. The specific reaction conditions would need to be optimized to favor the desired reaction pathway.

Another potential multi-component strategy could involve the reaction of this compound with an isocyanide and a suitable nucleophile. This type of reaction could lead to the formation of complex heterocyclic structures in a single step. The isocyanide could initially react with the ketone, followed by an intramolecular cyclization involving the bromo group and the pyridine nitrogen, with the final structure being determined by the nature of the nucleophile.

| Reaction Type | Potential Reactants | Potential Product Class |

| Cascade Reaction | 2-Aminopyridine derivative | Imidazo[1,2-a]pyridines |

| Multi-Component | Aldehyde, Ammonium salt | Substituted Pyridines |

| Multi-Component | Isocyanide, Nucleophile | Complex Heterocycles |

Ligand Precursor in Organometallic Chemistry

The pyridine moiety is a ubiquitous coordinating group in organometallic chemistry. The presence of a pyridine ring in this compound, along with other potential coordinating atoms (the methoxy oxygen and the ketone oxygen), suggests its utility as a precursor for the synthesis of polydentate ligands. libretexts.orgalfachemic.com Such ligands are crucial in the development of metal complexes with specific catalytic, photophysical, or biological properties.

The ketone functionality of this compound can be readily modified to introduce additional coordinating sites. For example, condensation of the ketone with a hydrazine or a primary amine containing another donor group (e.g., a pyridine, imidazole, or pyrazole) would yield a Schiff base ligand. These imine-containing ligands are known to form stable complexes with a variety of transition metals. The resulting ligands would be at least bidentate (coordinating through the pyridine nitrogen and the imine nitrogen) and potentially tridentate if another donor group is present.

Furthermore, the bromine atom can be displaced by a variety of nucleophiles to introduce other coordinating functionalities. For instance, reaction with a thiol-containing molecule could introduce a soft sulfur donor, creating a mixed N,S-donor ligand. Alternatively, reaction with a phosphine could introduce a phosphorus donor atom, which is highly valuable in catalysis.

The synthesis of a potential tridentate N,N,N-ligand could be envisioned through a two-step process. First, the bromo group could be substituted with an amino group. Subsequent condensation of the resulting amino ketone with 2-pyridinecarboxaldehyde would generate a ligand with three nitrogen donor atoms. Such tridentate ligands are known to form stable octahedral complexes with transition metals like iron, cobalt, and nickel.

The resulting organometallic complexes could find applications in various fields. For example, complexes with redox-active metals could be investigated for their catalytic activity in oxidation or reduction reactions. Lanthanide complexes with ligands derived from this precursor could exhibit interesting luminescent properties. rsc.org The specific properties of the metal complexes would be highly dependent on the nature of the metal ion and the precise structure of the ligand.

| Ligand Type | Synthetic Modification | Potential Coordinating Atoms |

| Schiff Base | Condensation with a substituted amine/hydrazine | N(pyridine), N(imine), O(methoxy) |

| Thioether | Substitution of Br with a thiol | N(pyridine), S(thioether), O(methoxy) |

| Phosphine | Substitution of Br with a phosphine | N(pyridine), P(phosphine), O(methoxy) |

| Tridentate Amine | Substitution of Br with NH2, then condensation | N(pyridine), N(imine), N(second pyridine) |

Theoretical and Computational Investigations of 2 Bromo 1 4 Methoxypyridin 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone, these calculations, primarily employing Density Functional Theory (DFT), offer a detailed picture of its electronic behavior and reactivity.

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity.

Computational studies, often using methods like B3LYP, can determine the energies and spatial distributions of these frontier orbitals. epstem.net For molecules similar in structure to this compound, the HOMO is typically localized on the electron-rich aromatic ring and the methoxy (B1213986) group, while the LUMO is often centered on the carbonyl group and the adjacent carbon atom bearing the bromine, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is a key determinant of its reactivity. Theoretical calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions susceptible to electrophilic and nucleophilic attack. In this compound, the oxygen atom of the carbonyl group and the nitrogen atom in the pyridine (B92270) ring are expected to be regions of high negative potential, making them attractive to electrophiles. Conversely, the carbonyl carbon and the carbon atom attached to the bromine are predicted to be electrophilic centers.

Mulliken atomic charges, also derived from quantum chemical calculations, provide a quantitative measure of the partial charge on each atom. This data further aids in predicting the molecule's reactive sites.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The three-dimensional structure of a molecule plays a vital role in its biological activity and chemical reactivity. Conformational analysis of this compound can be performed using molecular mechanics and molecular dynamics simulations. These methods explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

For a related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, crystallographic data reveals that the molecule is approximately planar. nih.govresearchgate.netnih.gov This planarity is maintained by intramolecular interactions. nih.govresearchgate.net Similar planarity would be expected for the pyridinyl analogue, with the orientation of the bromoacetyl group relative to the pyridine ring being a key conformational feature. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule in different environments.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. Theoretical calculations can predict vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to confirm the molecular structure.

For instance, the calculated IR spectrum would show characteristic peaks for the carbonyl (C=O) stretching vibration and vibrations associated with the substituted pyridine ring. Similarly, calculated ¹H and ¹³C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra. epstem.net The NIST Chemistry WebBook provides experimental IR and mass spectra for the analogous compound 2-Bromo-1-(4-methoxyphenyl)ethanone, which can serve as a reference for interpreting the spectra of the title compound. nist.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. mdpi.commdpi.com For this compound, a common reaction is its use as an intermediate in the synthesis of heterocyclic compounds like thiazoles. nih.govresearchgate.net

Theoretical studies can model the reaction pathway of, for example, the Hantzsch thiazole (B1198619) synthesis, where this α-bromoketone reacts with a thiourea (B124793) or thioamide. By calculating the energies of reactants, intermediates, transition states, and products, the reaction's feasibility and kinetics can be understood. These studies can elucidate the role of catalysts and solvents in the reaction mechanism.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modelling

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The synthesis of α-bromoketones and pyridine (B92270) derivatives has been a long-standing area of interest in organic chemistry. Future research is likely to focus on developing more sustainable and efficient methods for the preparation of compounds like 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone.

Furthermore, the development of metal-free synthetic methods is a key aspect of green chemistry. Research into organocatalyzed oxidative N-annulation reactions, for instance, could provide a pathway to diverse and polyfunctionalized pyridines from readily available starting materials like ketones, α,β-unsaturated aldehydes, and ammonium acetate under mild conditions. researchgate.net

Exploration of New Chemical Reactivity and Catalytic Transformations

The reactivity of α-bromoketones is well-established, serving as versatile intermediates in a wide array of chemical transformations. The presence of the bromine atom at the α-position to the carbonyl group makes this site highly electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to the formation of various heterocyclic compounds. nih.gov

Future research will likely explore novel catalytic transformations involving this compound. For instance, α-bromo ketones can be converted to α,β-unsaturated carbonyls through dehydrobromination, often facilitated by a sterically hindered base like pyridine. libretexts.org This reaction proceeds via an E2 elimination mechanism and is a valuable method for introducing carbon-carbon double bonds conjugated with a carbonyl group. libretexts.orglibretexts.org

Moreover, the pyridine ring itself offers opportunities for further functionalization. Recent breakthroughs in the meta-C-H functionalization of pyridines, a traditionally challenging transformation, could open up new avenues for modifying the electronic and steric properties of the molecule. innovations-report.com This could involve a temporary de-aromatization of the pyridine ring to reverse its electronic properties, allowing for the introduction of a wide range of functional groups at the meta-position. innovations-report.com

Visible light-activated "ene"-reductase catalysis represents another frontier, enabling cross-coupling reactions between aromatic compounds and radical precursors like α-bromo ketones. acs.org This photoenzymatic approach could offer a green and highly selective method for further derivatization of the target compound. acs.org

Application in Materials Science and Supramolecular Chemistry

Pyridine derivatives are integral components in the development of advanced functional materials due to their unique electronic and structural properties. nbinno.com The pyridine-2-carbaldehyde moiety, structurally related to the core of this compound, is a valuable building block for conjugated systems, polymers, and coordination complexes with tunable optical and electronic properties for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. nbinno.com The methoxy (B1213986) group on the pyridine ring can further enhance the electron-rich nature of the system, making it more reactive and allowing for p-π interactions that can be beneficial in material applications. acs.org

The ability of pyridine rings to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them excellent candidates for supramolecular chemistry. nih.govresearchgate.net These interactions can direct the self-assembly of molecules into well-defined, higher-order structures. The functional groups on this compound could be tailored to create specific supramolecular architectures with potential applications in areas such as molecular recognition, catalysis, and drug delivery. For example, functionalized graphene oxides incorporating pyridine moieties have been investigated as effective corrosion inhibitors for mild steel. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous flow processing and automated platforms, which offer significant advantages in terms of efficiency, safety, and scalability. springerprofessional.demtak.hu Flow chemistry is particularly well-suited for the synthesis of heterocyclic compounds, as it allows for precise control over reaction parameters, the safe handling of hazardous reagents, and the telescoping of multi-step reactions into a continuous sequence. mtak.hubohrium.com

The synthesis of this compound and its derivatives could be significantly enhanced by transitioning from traditional batch methods to continuous flow systems. researchgate.net This would not only improve the efficiency and safety of the synthesis but also facilitate the rapid generation of a library of analogues for screening in various applications.

Furthermore, the integration of flow chemistry with automated synthesis platforms enables high-throughput experimentation and the rapid optimization of reaction conditions. researchgate.net Automated systems have been developed for the synthesis of radiolabelled pyridine-based alkylating agents, demonstrating the feasibility of applying this technology to complex pyridine derivatives. nih.gov The application of such automated platforms to the synthesis and derivatization of this compound could accelerate the discovery of new materials and molecules with desired properties. researchgate.net

Q & A

Q. What are the established synthesis routes for 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone?

The compound is synthesized via bromination of 1-(4-methoxyphenyl)ethanone using bromine (Br₂) in chloroform (CHCl₃). After 30 minutes of reaction, the mixture is washed with sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) to neutralize excess bromine, followed by drying and recrystallization from diethyl ether (Et₂O). This method yields 85% pure product .

Table 1: Synthesis Protocol

| Starting Material | Reagent | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| 1-(4-Methoxyphenyl)ethanone | Br₂ | CHCl₃ | 30 min | 85% |

Q. How is the compound characterized for structural confirmation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For 2-Bromo-1-(4-methoxyphenyl)ethanone, SC-XRD revealed a mean C–C bond length of 0.009 Å, with refinement factors R = 0.054 and wR = 0.116. Complementary techniques like NMR and mass spectrometry (MS) validate purity and functional groups .

Q. What safety protocols are recommended for handling this compound?

- Respiratory protection : NIOSH/MSHA-approved respirators.

- Hand protection : Chemically resistant gloves (e.g., nitrile).

- Eye protection : OSHA-compliant safety goggles.

- Spill management : Use absorbent materials (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How can bromination conditions be optimized to improve yield or selectivity?

Key variables include:

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

For example, if NMR suggests rotational isomerism but XRD shows a single conformation:

- Perform variable-temperature NMR to detect dynamic equilibria.

- Validate with density functional theory (DFT) calculations.

- Cross-check with high-resolution MS for molecular ion consistency .

Q. What strategies mitigate decomposition during long-term storage?

- Storage : Under inert gas (N₂/Ar) at –20°C.

- Stabilization : Add radical inhibitors (e.g., BHT) or desiccants.

- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) .

Q. How does halogen substitution (Br vs. Cl/F) influence reactivity in cross-coupling reactions?

Bromine’s moderate electronegativity and leaving-group ability make it ideal for Suzuki-Miyaura couplings. Comparative studies with Cl- or F-substituted analogs show:

Q. Table 2: Halogen Substituent Effects

| Halogen | Reactivity in Cross-Coupling | Typical Catalysts |

|---|---|---|

| Br | High | Pd(PPh₃)₄ |

| Cl | Moderate | PdCl₂(dppf) |

| F | Low | CuI/ligand |

Q. What are its potential applications in medicinal chemistry?

The compound serves as a key intermediate for bioactive molecules. For example:

- Prion disease research : Analogous 4-methoxypyridin-2-yl derivatives (e.g., compound 41 ) inhibit pathological protein aggregation .

- Antimicrobial agents : Structural analogs with thiazole/chlorophenyl groups exhibit activity against Gram-positive bacteria .

Contradictions and Open Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.